4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide
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Overview
Description
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and an oxane carboxamide group. Thiadiazole derivatives are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to their mesoionic character .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazole derivatives, they are able to cross cellular membranes, suggesting good absorption and distribution . Their liposolubility, attributed to the presence of the sulfur atom, may also impact their metabolism and excretion .
Result of Action
It is known that thiadiazole derivatives display anticancer activities in various in vitro and in vivo models , suggesting that this compound may have similar effects.
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction forms the thiadiazole ring, which is then further reacted with piperidine and oxane carboxamide derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring that show similar pharmacological properties.
Oxane carboxamide derivatives: Compounds with an oxane carboxamide group that are used in similar applications.
Uniqueness
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide is unique due to its combination of a thiadiazole ring, piperidine ring, and oxane carboxamide group. This unique structure allows it to exhibit a broad spectrum of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(19(8-12-25-13-9-19)15-4-2-1-3-5-15)21-16-6-10-23(11-7-16)17-14-20-26-22-17/h1-5,14,16H,6-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLSSYASGCBHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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